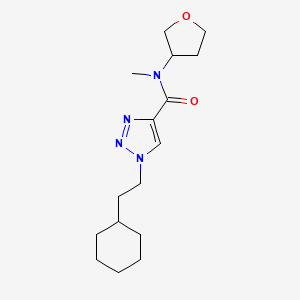![molecular formula C22H25Cl2N5 B5957014 2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5957014.png)
2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazinyl group, and an imidazobenzimidazole core. It is commonly used in various scientific research applications due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazobenzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the imidazobenzimidazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methylpiperazinyl Group: The final step involves the alkylation of the imidazobenzimidazole core with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]pyridine
- **2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]quinoline
Uniqueness
2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the imidazobenzimidazole core, combined with the chlorophenyl and methylpiperazinyl groups, makes this compound particularly interesting for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5.ClH/c1-25-10-12-26(13-11-25)14-15-27-21(17-6-8-18(23)9-7-17)16-28-20-5-3-2-4-19(20)24-22(27)28;/h2-9,16H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEAQOODBWEVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}glycinate](/img/structure/B5956934.png)
![(5-Bromothiophen-2-yl)-[2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide](/img/structure/B5956941.png)


![3-{2-[1-(4-ethylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5956959.png)
![1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B5956966.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5956969.png)
![N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5956981.png)
![1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5956984.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B5956993.png)
![8-bromo[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5956997.png)
![2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5957004.png)
![4-chlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5957024.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B5957040.png)
